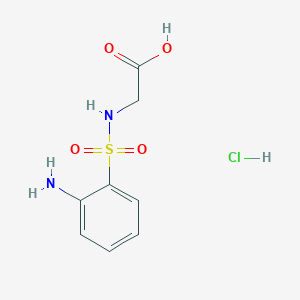

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFMCDIAHYGVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Reactants : Paranitrotoluene (p-nitrotoluene) and chlorosulfonic acid.

- Reaction Conditions :

- Dissolution of p-nitrotoluene and chlorosulfonic acid in an organic solvent such as chlorobenzene, dichloromethane, or trichloromethane.

- Reaction temperature maintained between 5°C and 10°C to control sulfonation rate and minimize byproduct formation.

- The molar ratio of p-nitrotoluene to chlorosulfonic acid is optimized between 1:1.2 to 1:1.5 .

- Post-Reaction Treatment :

- Addition of water (volume approximately 0.3-0.4 times the organic solvent volume) to wash the reaction mixture.

- Multiple water washes (2-3 times) to remove residual acids and impurities.

- Separation of the organic phase, which contains the sulfonyl chloride.

- Concentration of the organic phase yields 2-methyl-5-nitrobenzenesulfonyl chloride .

Key Points:

- Chlorosulfonic acid is highly reactive, leading to rapid sulfonation with fewer byproducts.

- The reaction is performed under cooled conditions to prevent side reactions.

- The process emphasizes the use of solvents like methylene chloride for better control and safety.

Data Table: Sulfonation Conditions

| Parameter | Value | Notes |

|---|---|---|

| Reactants | Paranitrotoluene, chlorosulfonic acid | Molar ratio: 1:1.2-1.5 |

| Solvent | Chlorobenzene, dichloromethane, trichloromethane | Preferably methylene chloride |

| Reaction temperature | 5°C to 10°C | Maintains selectivity and minimizes byproducts |

| Water volume | 0.3-0.4 times organic solvent volume | For washing |

| Post-reaction separation | Organic phase concentration | To obtain sulfonyl chloride |

Hydrogenation and Reduction to 2-Methyl-5-Aminobenzenesulfonamide

Process Overview:

- The sulfonyl chloride obtained from sulfonation is subjected to catalytic hydrogenation.

- Reaction Conditions :

- The sulfonyl chloride is added dropwise into a hydrogenation reactor containing a catalyst such as Pd/C.

- Organic solvents like dichloromethane, chlorobenzene, or chloroform are used to facilitate dissolution.

- Ammonia water is introduced to convert the sulfonyl chloride to the corresponding sulfonamide.

- The process occurs at high temperature (around 80-120°C) and high pressure (up to 10 MPa) .

- Reaction duration varies but typically lasts several hours to ensure complete reduction.

Post-Reaction:

- The reaction mixture is cooled and filtered to remove catalyst residues.

- The product, 2-methyl-5-aminobenzenesulfonamide , precipitates out as a light yellow solid.

- Purification involves recrystallization or filtration, followed by drying.

Data Table: Hydrogenation Parameters

| Parameter | Value | Notes |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | Used for catalytic hydrogenation |

| Organic solvent | Dichloromethane, chlorobenzene, chloroform | Solvent choice depends on solubility and safety |

| Temperature | 80°C to 120°C | Ensures complete reduction |

| Pressure | Up to 10 MPa | Facilitates hydrogenation |

| Ammonia addition | During hydrogenation | Converts sulfonyl chloride to sulfonamide |

Conversion to Hydrochloride Salt and Final Purification

- The free amine is then reacted with hydrochloric acid to form 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride .

- The salt is isolated via filtration and washed with cold solvent.

- Crystallization from suitable solvents yields high-purity product suitable for pharmaceutical applications.

Summary of Key Preparation Methods

| Step | Method Summary | Main Advantages |

|---|---|---|

| Sulfonation | Reaction of p-nitrotoluene with chlorosulfonic acid in organic solvent at low temperature | Rapid, high yield, minimal byproducts |

| Reduction (Hydrogenation) | Catalytic hydrogenation of sulfonyl chloride with ammonia in organic solvent | High purity, efficient conversion |

| Salt Formation | Reaction of amine with hydrochloric acid to form hydrochloride salt | Stable, suitable for pharmaceutical formulation |

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfonic acid derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Sulfonic acid derivatives

Substitution: Alkylated or acylated products.

Scientific Research Applications

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Substituents: Chloro and fluoro groups (e.g., in ) increase metabolic stability and modulate receptor binding compared to the amino group in the target compound.

- Hydrophilicity : The hydrochloride salt in all listed compounds improves aqueous solubility, critical for bioavailability in drug formulations.

Pharmacological and Biochemical Activity

- Antimicrobial Potential: Sulfonamide derivatives like 2-[2-(2-chlorobenzenesulfonamido)acetamido]acetic acid exhibit activity against Gram-positive bacteria due to sulfonamide’s inhibition of dihydropteroate synthase . The amino group in the target compound may enhance target specificity.

- Anti-Inflammatory Applications : Analogous to acetylsalicylic acid derivatives (e.g., carbasalate calcium, Ph. Eur. 10.0), the acetic acid moiety in these compounds may inhibit cyclooxygenase (COX) enzymes .

Biological Activity

Overview

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride, also known as a sulfonamide derivative, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a sulfonamide group, which contribute to its unique reactivity and biological activity. Its molecular formula is C₈H₁₀N₂O₃S·HCl, and it has a CAS number of 1803611-32-6.

The biological activity of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial in its potential anti-inflammatory and antimicrobial activities.

- Modulation of Signal Transduction : By interacting with cellular receptors, the compound can influence various signaling pathways, affecting cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride exhibits significant antimicrobial properties against a range of pathogens.

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 20–28 μg/mL |

| Escherichia coli | Bacteriostatic | 24–40 μg/mL |

| Candida albicans | Antifungal | 32–42 μg/mL |

These findings suggest that the compound could be developed as a potential therapeutic agent for treating infections caused by these microorganisms .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammation in various in vitro models by inhibiting pro-inflammatory cytokines, which are critical in the inflammatory response. This effect is attributed to its ability to modulate signaling pathways involved in inflammation .

Case Studies

-

In Vitro Study on Antimicrobial Properties :

A study evaluated the efficacy of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride against common bacterial strains. The results indicated a strong inhibitory effect on S. aureus and E. coli, with MIC values comparable to standard antibiotics . -

Anti-inflammatory Effects :

Another investigation focused on the compound's ability to inhibit the production of TNF-alpha and IL-6 in macrophage cell lines. The results showed a significant reduction in cytokine levels, suggesting its potential use in inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride can be compared with other sulfonamide derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-(2-Aminobenzenesulfonamido)acetic acid HCl | High | Moderate |

| Sulfanilamide | Moderate | Low |

| Trimethoprim | High | Moderate |

This comparison highlights the unique position of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride as a potent antimicrobial agent with promising anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.